molecular formula C19H28N4O2 B4443492 N~1~'-(3-methylphenyl)-1,4'-bipiperidine-1',4'-dicarboxamide

N~1~'-(3-methylphenyl)-1,4'-bipiperidine-1',4'-dicarboxamide

Cat. No.: B4443492
M. Wt: 344.5 g/mol
InChI Key: PKLDRJGLBPMKSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~‘-(3-methylphenyl)-1,4’-bipiperidine-1’,4’-dicarboxamide is a complex organic compound that belongs to the class of bipiperidine derivatives. This compound is characterized by the presence of a 3-methylphenyl group attached to the nitrogen atom of a bipiperidine scaffold, with two carboxamide groups at the 1’ and 4’ positions. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1‘-(3-methylphenyl)-1,4’-bipiperidine-1’,4’-dicarboxamide typically involves a multi-step process. One common method starts with the preparation of the bipiperidine core, followed by the introduction of the 3-methylphenyl group and the carboxamide functionalities. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to achieve higher yields and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N~1~‘-(3-methylphenyl)-1,4’-bipiperidine-1’,4’-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the carboxamide groups to amines.

    Substitution: The bipiperidine core can undergo substitution reactions with electrophiles, facilitated by the presence of the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like alkyl halides in the presence of a base such as sodium hydride.

Major Products

Scientific Research Applications

N~1~‘-(3-methylphenyl)-1,4’-bipiperidine-1’,4’-dicarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1‘-(3-methylphenyl)-1,4’-bipiperidine-1’,4’-dicarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Fentanyl: A potent synthetic opioid with a similar bipiperidine core.

    Lofentanyl: Another fentanyl analogue with modifications to the piperidine ring.

    Ohmfentanyl: A highly potent fentanyl derivative with additional functional groups.

Uniqueness

N~1~‘-(3-methylphenyl)-1,4’-bipiperidine-1’,4’-dicarboxamide is unique due to the presence of the 3-methylphenyl group and the specific positioning of the carboxamide groups

Properties

IUPAC Name

1-N-(3-methylphenyl)-4-piperidin-1-ylpiperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O2/c1-15-6-5-7-16(14-15)21-18(25)22-12-8-19(9-13-22,17(20)24)23-10-3-2-4-11-23/h5-7,14H,2-4,8-13H2,1H3,(H2,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLDRJGLBPMKSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CCC(CC2)(C(=O)N)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~'-(3-methylphenyl)-1,4'-bipiperidine-1',4'-dicarboxamide
Reactant of Route 2
Reactant of Route 2
N~1~'-(3-methylphenyl)-1,4'-bipiperidine-1',4'-dicarboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N~1~'-(3-methylphenyl)-1,4'-bipiperidine-1',4'-dicarboxamide
Reactant of Route 4
Reactant of Route 4
N~1~'-(3-methylphenyl)-1,4'-bipiperidine-1',4'-dicarboxamide
Reactant of Route 5
Reactant of Route 5
N~1~'-(3-methylphenyl)-1,4'-bipiperidine-1',4'-dicarboxamide
Reactant of Route 6
Reactant of Route 6
N~1~'-(3-methylphenyl)-1,4'-bipiperidine-1',4'-dicarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.